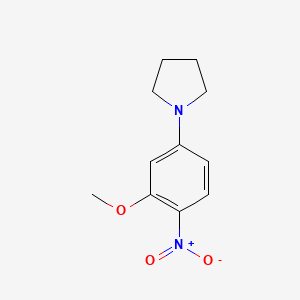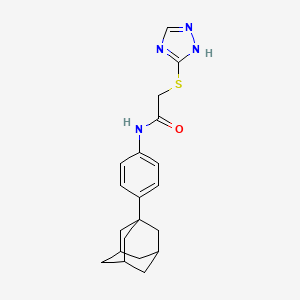![molecular formula C9H11F2N3O5 B2695474 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856096-89-3](/img/structure/B2695474.png)
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound characterized by the presence of difluoroethoxy and nitro-substituted pyrazole groups. Due to its unique structure, this compound is of significant interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following key steps:
Formation of the pyrazole core: The synthesis begins with the construction of the 1H-pyrazole ring system through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the nitro group: Nitration of the pyrazole ring can be achieved using concentrated nitric acid under controlled conditions to ensure selective substitution.
Attachment of the difluoroethoxy group: This step involves nucleophilic substitution reactions to introduce the difluoroethoxy substituent.
Formation of the butanoic acid side chain: This can be done via ester hydrolysis or other carboxylation methods to append the butanoic acid moiety.
Industrial Production Methods
Industrial-scale production may employ more efficient, cost-effective catalysts and solvents to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo various oxidation reactions under appropriate conditions.
Reduction: The nitro group can also be reduced to an amino group using reagents like catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions may occur at the difluoroethoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
The major products vary based on the reaction type, including aminopyrazoles from reductions and substituted pyrazoles from nucleophilic substitution.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules, contributing to advancements in synthetic methodology.
Biology
In biological research, it can act as a probe or ligand for studying enzyme interactions and biological pathways.
Medicine
Industry
In the industrial sector, it can be utilized in the formulation of agrochemicals, such as herbicides or pesticides, and in the development of specialty materials.
Mechanism of Action
The compound’s effects are primarily influenced by its ability to interact with biological molecules. The nitro group and pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-difluoroethoxy)-1H-pyrazole: Lacks the nitro and butanoic acid functionalities.
4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxyl group but lacks the difluoroethoxy substituent.
Uniqueness
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid stands out due to its unique combination of functional groups, providing distinct reactivity and applications compared to its analogs.
That's the lowdown on this fascinating compound! Let's see what else we can dive into.
Properties
IUPAC Name |
3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O5/c1-5(2-8(15)16)13-3-6(14(17)18)9(12-13)19-4-7(10)11/h3,5,7H,2,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJPQZSCOJAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2695400.png)


![N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2695404.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B2695405.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide](/img/structure/B2695411.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)
